1,2,3,4,7,8-HxCDF (HCDF) Exhibits Quantitatively Distinct Tumor Promotion Potency Relative to TCDD and PeCDF in Dermal Exposure Models
In a head-to-head comparison in female hairless mice (HRS/J hr/hr) initiated with MNNG and promoted twice weekly for 20 weeks via dermal application, 1,2,3,4,7,8-hexachlorodibenzofuran (HCDF) was found to be 0.08 to 0.16 times as toxic as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) based on dermal toxicity, body weight loss, and organ weight changes [1]. This potency is notably lower than that of 2,3,4,7,8-pentachlorodibenzofuran (PCDF), which exhibited a toxicity range of 0.2 to 0.4 times that of TCDD in the same model [1]. Critically, despite the differences in systemic toxicity, all three compounds acted as potent promoters for squamous cell papillomas with no statistically significant difference in tumor incidence or multiplicity between the groups, indicating that HCDF matches the tumor-promoting efficacy of TCDD and PCDF at the tested doses [1]. This divergence from systemic toxicity metrics highlights the importance of congener-specific evaluation for endpoints beyond weight loss.
| Evidence Dimension | Relative toxicity and tumor promotion potency following repeated dermal exposure |
|---|---|
| Target Compound Data | 1,2,3,4,7,8-Hexachlorodibenzofuran (HCDF): Toxicity 0.08–0.16 relative to TCDD; Tumor promotion efficacy: potent (no difference from TCDD/PCDF) |
| Comparator Or Baseline | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Toxicity reference (1.0); 2,3,4,7,8-Pentachlorodibenzofuran (PCDF): Toxicity 0.2–0.4 relative to TCDD; Tumor promotion: potent (no difference from TCDD/HCDF) |
| Quantified Difference | HCDF is approximately 2- to 5-fold less toxic than PCDF in this dermal model, yet both are equipotent as tumor promoters. |
| Conditions | Female hairless mice (HRS/J hr/hr); MNNG initiation; twice-weekly dermal promotion for 20 weeks; TCDD (2.5-10 ng/dose), PCDF (25-100 ng/dose), HCDF (250-1000 ng/dose). |
Why This Matters
For researchers investigating the non-linear relationship between systemic toxicity and tumor promotion, HCDF provides a unique probe that dissociates these endpoints, making it essential for mechanistic studies of dermal carcinogenesis where PeCDF or TCDD cannot substitute.
- [1] Hébert, C. D., Harris, M. W., Elwell, M. R., & Birnbaum, L. S. (1990). Relative toxicity and tumor-promoting ability of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), 2,3,4,7,8-pentachlorodibenzofuran (PCDF), and 1,2,3,4,7,8-hexachlorodibenzofuran (HCDF) in hairless mice. Toxicology and Applied Pharmacology, 102(2), 362-377. View Source
